molecular formula C8H19NO B13590029 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-amine

2,2-Dimethyl-3-(propan-2-yloxy)propan-1-amine

Cat. No.: B13590029
M. Wt: 145.24 g/mol
InChI Key: SKWMEFXBSGPPNJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(propan-2-yloxy)propan-1-amine is an organic compound with a unique structure that includes a tertiary amine and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-amine typically involves the reaction of 2,2-dimethyl-3-hydroxypropan-1-amine with isopropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the isopropoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(propan-2-yloxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2,2-Dimethyl-3-(propan-2-yloxy)propan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one: This compound has a similar isopropoxy group but differs in its cyclobutanone structure.

    2,2-Dimethyl-3-(propan-2-yloxy)propanoic acid: This compound contains a carboxylic acid group instead of an amine.

Uniqueness

2,2-Dimethyl-3-(propan-2-yloxy)propan-1-amine is unique due to its combination of a tertiary amine and an isopropoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2,2-dimethyl-3-propan-2-yloxypropan-1-amine

InChI

InChI=1S/C8H19NO/c1-7(2)10-6-8(3,4)5-9/h7H,5-6,9H2,1-4H3

InChI Key

SKWMEFXBSGPPNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)(C)CN

Origin of Product

United States

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